molecular formula C12H14O B8557963 2-Cyclopropyl-6-ethyl-benzaldehyde

2-Cyclopropyl-6-ethyl-benzaldehyde

Cat. No.: B8557963
M. Wt: 174.24 g/mol
InChI Key: DEWLUVWSRKBXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-ethyl-benzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropyl group at the 2-position and an ethyl group at the 6-position of the aromatic ring. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by its substituents. Limited direct data on its properties are available in the provided evidence, but structural analogs like 2-Cyclopropylbenzaldehyde (synonyms: Ambpe2020252, SCHEMBL548147) have been cataloged in chemical databases .

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-cyclopropyl-6-ethylbenzaldehyde

InChI

InChI=1S/C12H14O/c1-2-9-4-3-5-11(10-6-7-10)12(9)8-13/h3-5,8,10H,2,6-7H2,1H3

InChI Key

DEWLUVWSRKBXFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C2CC2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table compares 2-Cyclopropyl-6-ethyl-benzaldehyde with structurally related benzaldehyde derivatives.

Compound Name Substituents Molecular Weight (g/mol) Predicted LogP* Key Features
This compound 2-Cyclopropyl, 6-Ethyl 174.23 ~3.2 High lipophilicity; steric hindrance at 2-position; potential metabolic stability
2-Cyclopropylbenzaldehyde 2-Cyclopropyl 146.19 ~2.5 Lower molecular weight; reduced steric bulk compared to ethyl-substituted analog
6-Ethylbenzaldehyde 6-Ethyl 134.18 ~2.1 Lacks cyclopropyl group; higher solubility in polar solvents
Benzaldehyde No substituents 106.12 1.48 Baseline for comparison; high volatility and reactivity

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Differences and Implications:

  • Lipophilicity : The ethyl group increases LogP by ~1.1 units compared to 2-Cyclopropylbenzaldehyde , suggesting improved membrane permeability in biological systems.

Research Findings and Challenges

Gaps in Available Data

The provided evidence lacks specific studies on this compound. However, analogs like 2-Cyclopropylbenzaldehyde are documented with supplier identifiers (e.g., MolPort-000-930-644, AKOS004118759) , indicating commercial availability for research.

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